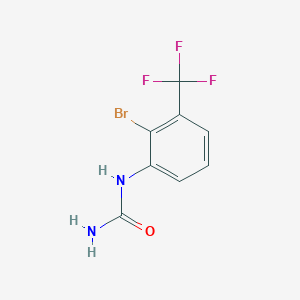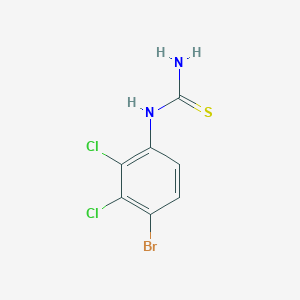
4-Bromo-2,3-dichlorophenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2,3-dichlorophenylthiourea is an organic compound with the molecular formula C7H4BrCl2N2S This compound is characterized by the presence of bromine, chlorine, and thiourea functional groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dichlorophenylthiourea typically involves the reaction of 4-bromo-2,3-dichloroaniline with thiourea. The reaction is usually carried out in an acidic medium to facilitate the formation of the thiourea derivative. The general reaction scheme is as follows:
4-Bromo-2,3-dichloroaniline+Thiourea→this compound
The reaction conditions often include:
Solvent: Ethanol or water
Temperature: 60-80°C
Catalyst: Hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Purification of 4-bromo-2,3-dichloroaniline and thiourea.
Reaction: Conducting the reaction in large reactors with controlled temperature and pH.
Purification: Crystallization or recrystallization to obtain pure this compound.
化学反应分析
Types of Reactions
4-Bromo-2,3-dichlorophenylthiourea can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonyl derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium hydroxide in methanol.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylthioureas.
科学研究应用
4-Bromo-2,3-dichlorophenylthiourea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
作用机制
The mechanism of action of 4-Bromo-2,3-dichlorophenylthiourea involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved often include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Signal Transduction: Modulating signaling pathways by interacting with key proteins.
相似化合物的比较
Similar Compounds
- 4-Bromo-2,6-dichlorophenylthiourea
- 4-Bromo-2,4-dichlorophenylthiourea
- 4-Bromo-3,5-dichlorophenylthiourea
Uniqueness
4-Bromo-2,3-dichlorophenylthiourea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research applications.
属性
分子式 |
C7H5BrCl2N2S |
|---|---|
分子量 |
300.00 g/mol |
IUPAC 名称 |
(4-bromo-2,3-dichlorophenyl)thiourea |
InChI |
InChI=1S/C7H5BrCl2N2S/c8-3-1-2-4(12-7(11)13)6(10)5(3)9/h1-2H,(H3,11,12,13) |
InChI 键 |
RDUZRJKWNVBXRG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1NC(=S)N)Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


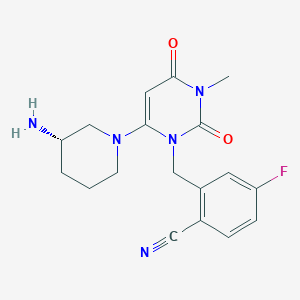
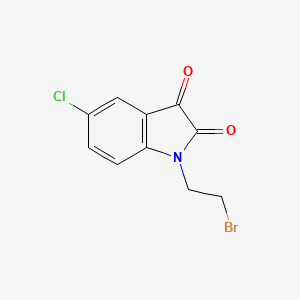
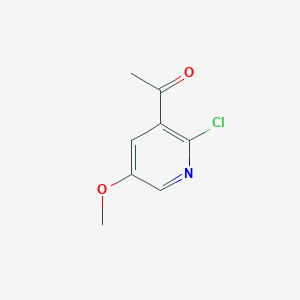
![7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851347.png)
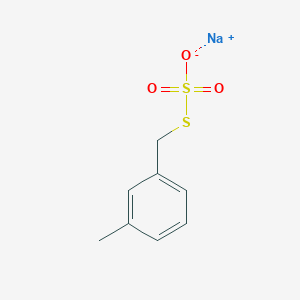

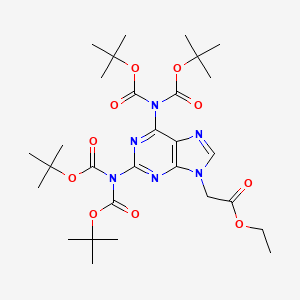
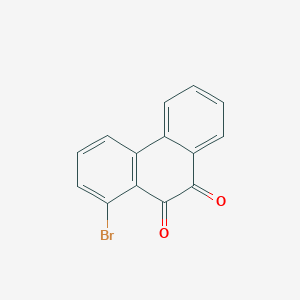
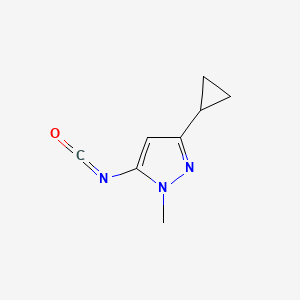
![5-Chloropyrimido[4,5-c]pyridazine](/img/structure/B12851387.png)
![N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12851392.png)


